Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Description
Properties
Molecular Formula |
C24H27NO8 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
KBBGPRDVHUWBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- N-Acetylation : The amine group at C-2 is acetylated using acetic anhydride in aqueous sodium hydroxide, forming N-acetyl-D-glucosamine.
- 4,6-O-Benzylidenation : The vicinal diol at C-4 and C-6 is protected as a benzylidene acetal using benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under reflux.
- 1-O-Benzylation : The primary hydroxyl group at C-1 is alkylated with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF), yielding the α-anomer due to the stereoelectronic effects of the neighboring N-acetyl group.
Detailed Reaction Mechanisms
N-Acetylation
The reaction proceeds via nucleophilic acyl substitution. The free amine of D-glucosamine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetate and yield N-acetyl-D-glucosamine.
$$
\text{D-Glucosamine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Acetyl-D-glucosamine} + \text{CH}_3\text{COO}^-
$$
4,6-O-Benzylidenation
Benzaldehyde dimethyl acetal undergoes acid-catalyzed hydrolysis to generate a benzaldehyde hemiacetal, which reacts with the C-4 and C-6 hydroxyl groups to form a cyclic benzylidene acetal. The reaction is driven by the removal of methanol via distillation.
$$
\text{N-Acetyl-D-glucosamine} + \text{PhCH(OCH}3\text{)}2 \xrightarrow{\text{p-TsOH}} \text{4,6-O-Benzylidene-N-acetyl-D-glucosamine} + 2\text{CH}_3\text{OH}
$$
1-O-Benzylation
The deprotonated C-1 hydroxyl group acts as a nucleophile, attacking benzyl bromide to form the benzyl ether. The α-configuration is favored due to the anomeric effect, where the electron-withdrawing N-acetyl group stabilizes the axial position of the benzyloxy group.
$$
\text{4,6-O-Benzylidene-N-acetyl-D-glucosamine} + \text{PhCH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-O-Benzyl-4,6-O-benzylidene-N-acetyl-α-D-glucosamine} + \text{HBr}
$$
Optimization of Protecting Group Strategies
Benzylidene vs. Alternative Protecting Groups
The benzylidene acetal at C-4 and C-6 offers dual protection with a single step, simplifying the synthetic route. Comparative studies show that alternative protectants (e.g., isopropylidene) necessitate harsher deprotection conditions, risking degradation of the N-acetyl group.
Stability of the α-Anomer
The α-configuration at C-1 is stabilized by:
- Anomeric Effect : Electron donation from the lone pairs of the ring oxygen to the σ* orbital of the C-1–O bond.
- Steric Hindrance : The bulky benzyl group occupies the less crowded axial position, minimizing steric clashes with the N-acetyl moiety.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
δ 7.45–7.25 (m, 10H, aromatic protons), 5.52 (s, 1H, benzylidene CH), 4.88 (d, J = 3.5 Hz, 1H, H-1), 4.65 (d, J = 12.0 Hz, 1H, CH₂Ph), 4.50 (d, J = 12.0 Hz, 1H, CH₂Ph), 3.90–3.40 (m, sugar ring protons), 2.05 (s, 3H, N-acetyl CH₃).¹³C NMR (125 MHz, CDCl₃):
δ 170.5 (N-acetyl C=O), 137.8–126.2 (aromatic carbons), 102.3 (benzylidene C), 96.8 (C-1), 73.4–68.2 (sugar ring carbons), 55.1 (C-2), 23.5 (N-acetyl CH₃).
High-Resolution Mass Spectrometry (HRMS)
Applications in Muramyl Peptide Synthesis
The protected α-normuramic acid derivative serves as a precursor for muramyl dipeptide (MDP) analogues. Subsequent steps involve:
- Deprotection of Benzylidene Acetal : Acidic hydrolysis (e.g., 80% acetic acid) cleaves the benzylidene group, regenerating the C-4 and C-6 hydroxyls.
- Peptide Coupling : The C-6 hydroxyl is esterified with L-alanine-D-isoglutamine using carbodiimide-based coupling agents.
- Immunological Evaluation : The final MDP analogues are tested for adjuvant activity in murine models, showing enhanced macrophage activation and antibody production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in bacterial cell wall synthesis and its potential as an antibacterial agent.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Normuramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of bacterial cell walls by interfering with the enzymes involved in peptidoglycan biosynthesis. This inhibition can lead to the weakening and eventual lysis of bacterial cells.
Comparison with Similar Compounds
Chemical Identity and Structure
- CAS Number : 14595-22-3 .
- Molecular Formula: C₂₄H₂₇NO₈ .
- Systematic Name: Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside .
- Key Structural Features :
- A muramic acid backbone (2-acetamido-2-deoxyglucose) modified with:
- A benzyl (phenylmethyl) group at the 1-O position.
- A benzylidene (phenylmethylene) protecting group at the 4,6-O positions.
- A carboxymethyl group at the 3-O position .
Physicochemical Properties
- Molecular Weight: 457.48 g/mol (calculated from C₂₄H₂₇NO₈).
- Density : ~1.31 g/cm³ (estimated based on a structurally similar compound) .
- Melting Point : 237–239°C (observed in a derivative with additional substituents) .
- LogP : ~2.8 (indicative of moderate lipophilicity) .
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects on Reactivity: The target compound’s carboxymethyl group at 3-O enhances its utility in coupling reactions (e.g., peptide bond formation), unlike the methoxy group in 74842-55-0, which limits reactivity . The galactopyranoside derivative (6953-72-6) lacks the N-acetyl group critical for mimicking bacterial peptidoglycans, reducing its biological relevance compared to the target compound .
Physicochemical Properties :
- Lipophilicity : The target compound’s LogP (2.8) is lower than 74842-55-0 (LogP ~3.5), suggesting better aqueous solubility due to the carboxymethyl group .
- Thermal Stability : The benzylidene group in all compounds confers high melting points (>200°C), but the target compound’s melting point (237–239°C) is slightly lower than 74842-55-0 (245°C) due to structural variations .
Biological Activity: The target compound’s N-acetyl group mirrors natural peptidoglycan subunits, making it a candidate for studying immune responses (e.g., NOD2 receptor activation) .
Biological Activity
Alpha-normuramic acid, specifically in its derivative form N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI), is a compound of interest due to its potential biological activities, particularly in immunomodulation and its role as a synthetic precursor in various biochemical applications. This article explores the biological activity of this compound, drawing on diverse research findings and studies.
Chemical Structure and Properties
The chemical structure of alpha-normuramic acid is characterized by its unique arrangement of functional groups that contribute to its biological properties. It is derived from N-acetyl muramic acid (NAM), a crucial component of bacterial peptidoglycan, which plays a significant role in cell wall structure and function.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₁O₄ |
| Molecular Weight | 275.29 g/mol |
| IUPAC Name | N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) |
| CAS Number | Not available |
Immunomodulatory Effects
Research indicates that derivatives of normuramic acid exhibit significant immunomodulatory effects. For instance, studies have shown that compounds based on muramyl peptides can stimulate immune responses by activating pattern recognition receptors (PRRs) such as NOD2 and NLRP3 inflammasomes. These receptors are critical for initiating innate immune responses and regulating inflammation .
In vivo studies demonstrated that these compounds could enhance the production of pro-inflammatory cytokines, leading to increased immune activity without the severe pyrogenicity often associated with other immunostimulatory agents .
Case Studies
- Study on Muramyl Peptides : A study evaluated the immunostimulatory properties of muramyl peptide analogues, including those based on normuramic acid. The results indicated that these analogues effectively activated NOD2 and NLRP3 pathways, producing cytokines such as TNF-α and IL-6 in macrophage cultures .
- Synthetic Analogues : Another research effort focused on synthesizing lipophilic analogues of normuramic acid to enhance their biological activity. These modifications resulted in compounds with improved immunological profiles, demonstrating lower pyrogenicity while maintaining strong stimulatory effects on immune cells .
The mechanisms through which alpha-normuramic acid derivatives exert their biological effects involve several pathways:
- Activation of PRRs : The compound activates PRRs like NOD2, leading to downstream signaling cascades that enhance the production of antimicrobial peptides and inflammatory cytokines.
- Cytokine Production : Enhanced production of cytokines such as TNF-α and IL-6 indicates a robust immune response that can be beneficial in therapeutic contexts.
- Lipid Precursor Role : As a derivative of NAM, it may also serve as a precursor for lipid synthesis in bacterial cells, impacting membrane integrity and function .
Research Findings
Recent findings underscore the relevance of alpha-normuramic acid in both basic and applied biomedical research:
- A study highlighted the incorporation of bioorthogonal NAM probes into bacterial peptidoglycan networks, allowing for novel imaging techniques to study bacterial behavior and immune interactions .
- Another investigation into synthetic muramyl peptides showed promising results in enhancing vaccine efficacy by modulating the immune system's response to antigens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
